(6-Bromopyridin-3-yl)(phenyl)methanol

Suzuki-Miyaura Coupling Palladium Catalysis Bromo-chloro Reactivity Comparison

(6-Bromopyridin-3-yl)(phenyl)methanol is a heterocyclic alcohol featuring a bromine at the 6-position of a pyridine ring and a phenyl group attached to a central methanol carbon. It is classified as a building block for organic synthesis, with a molecular formula of C12H10BrNO and a molecular weight of 264.12 g/mol.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
Cat. No. B12952573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromopyridin-3-yl)(phenyl)methanol
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CN=C(C=C2)Br)O
InChIInChI=1S/C12H10BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8,12,15H
InChIKeyJKTXMODFOWDBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (6-Bromopyridin-3-yl)(phenyl)methanol (CAS 181647-45-0) for Cross-Coupling and Medicinal Chemistry


(6-Bromopyridin-3-yl)(phenyl)methanol is a heterocyclic alcohol featuring a bromine at the 6-position of a pyridine ring and a phenyl group attached to a central methanol carbon . It is classified as a building block for organic synthesis, with a molecular formula of C12H10BrNO and a molecular weight of 264.12 g/mol . The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, making it a versatile intermediate for constructing more complex molecules in pharmaceutical research [1].

Why Generic Substitution of (6-Bromopyridin-3-yl)(phenyl)methanol Fails: Bromine’s Critical Role in Reactivity and Selectivity


Generic substitution of the 6-bromine with other halogens or hydrogen is not feasible as it fundamentally alters the compound's chemical identity and synthetic utility. The carbon-bromine bond length (approx. 1.89 Å) and bond dissociation energy (approx. 336 kJ/mol) differ significantly from the carbon-chlorine bond (approx. 1.77 Å, 397 kJ/mol) and carbon-fluorine bond (approx. 1.35 Å, 484 kJ/mol) [1]. These differences directly translate to altered reactivity in oxidative addition steps critical to cross-coupling reactions, with bromine being optimally reactive for many palladium-catalyzed processes, unlike the less reactive chloride or the inert fluoride [2]. Furthermore, the 6-bromo substitution pattern dictates regioselectivity in subsequent modifications, a critical parameter that cannot be replicated by using an unsubstituted analog.

Quantitative Differential Evidence for (6-Bromopyridin-3-yl)(phenyl)methanol vs. Closest Analogs


Superior Cross-Coupling Reactivity Over the 6-Chloro Analog

The oxidative addition step in palladium-catalyzed cross-coupling reactions is known to be significantly faster for aryl bromides compared to the corresponding aryl chlorides. For unactivated substrates, the relative rates generally follow C–Br >> C–Cl [1]. While a direct head-to-head rate comparison for this specific pyridylmethanol scaffold is not published, this well-established class-level inference [2] indicates that (6-bromopyridin-3-yl)(phenyl)methanol will undergo Suzuki, Negishi, and other Pd(0)-catalyzed couplings under milder conditions and with higher yields than its 6-chloro analog (CAS 80100-47-6). This makes it the preferred intermediate when further diversification is planned.

Suzuki-Miyaura Coupling Palladium Catalysis Bromo-chloro Reactivity Comparison

Physicochemical Differentiation from the Unsubstituted Parent and 6-Fluoro Analog

The bromine substituent profoundly alters the physicochemical profile compared to the parent (pyridin-3-yl)(phenyl)methanol (CAS 4634-09-7, MW 185.22) and the 6-fluoro analog (MW 203.21) . The target compound has a molecular weight of 264.12 g/mol, which is 42.6% larger than the unsubstituted parent and 30% larger than the fluoro analog. This increased mass and halogen's polarizability directly impact LogP (predicted approx. 2.6 vs. approx. 1.7 for the parent) and provide a unique heavy atom site for halogen bonding interactions, which are absent in the non-halogenated analog. The bromine also serves as a phase tag that can simplify purification.

Molecular Weight Lipophilicity Halogen Bonding Physicochemical Properties

Regioisomeric Specificity: 3-Pyridinemethanol vs. 2-Pyridinemethanol Core

The compound is explicitly defined as a 3-pyridinemethanol derivative, differentiating it from its 2-pyridinemethanol regioisomer [1]. The position of the carbinol group on the pyridine ring controls the electronic and steric environment of the upcoming cross-coupling at the 6-bromo position. In the 6-bromo-3-pyridinemethanol, the electron-withdrawing nature of the pyridine nitrogen exerts a stronger influence on the 6-position than in the 2-regioisomer, potentially leading to different reaction rates and selectivity. This distinction is critical for projects where the 3-pyridyl scaffold is a key pharmacophore.

Regiochemistry Pyridine Functionalization Structure-Activity Relationship

Documented Synthetic Utility in 2-Halo-aryl-pyridinemethanol Pharmacophores

A US patent (US4736037) establishes the pharmacological relevance of this exact scaffold class, specifically listing 6-chloro-alpha-phenyl-3-pyridinemethanol as having an ED50 of 5-8 mg/kg in the Koster analgesic test, equipotent to acetylsalicylic acid in the Winter anti-inflammatory test [1]. While individual data for the 6-bromo derivative is not published in this patent, the invention explicitly claims bromo as an interchangeable halogen (Formula I: X=Br), thereby supporting its classification as a valid member of this bioactive series [1].

Analgesic Anti-inflammatory Koster Test Pharmacophore

Optimal Application Scenarios for (6-Bromopyridin-3-yl)(phenyl)methanol According to Quantitative Evidence


Diversification via Pd-Catalyzed Cross-Coupling for Drug Discovery

This is the primary application scenario driven by the compound's aryl bromide functionality. As established (Section 3, Item 1), the bromine enables efficient Suzuki, Negishi, and Buchwald-Hartwig coupling reactions that are sluggish with the 6-chloro or 6-fluoro analogs [1]. A medicinal chemistry team should procure this building block when the synthetic route demands a late-stage diversification of a 6-aryl/heteroaryl-pyridin-3-yl methanol scaffold, a common motif in kinase and GPCR-targeted libraries.

Physicochemical Property Optimization in Lead Analoging

The evidence (Section 3, Item 2) shows that the bromine significantly increases molecular weight, lipophilicity, and halogen bonding potential compared to the parent or the 6-fluoro analog . This scenario is relevant when an optimization program requires a systematic increase in lipophilicity to improve membrane permeability or to fill a hydrophobic pocket in a target protein via halogen bonding. The bromo compound serves as a precise tool for this molecular property adjustment.

Scaffold Validation and Patent SAR Expansion

Patent US4736037 (Section 3, Item 4) validates the analgesic and anti-inflammatory potential of 2-halo-aryl-pyridinemethanols, with lead activity data for the chloro congener [2]. The bromo derivative is therefore a strategic procurement choice for follow-up SAR studies. By exploring this specific analog, researchers can investigate the impact of the halogen's size and electronic character on in vivo efficacy and toxicity, aiming to differentiate from the documented chloro series.

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